4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one
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Overview
Description
4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features a furan ring, an oxazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects . The furan and oxazole rings contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: Similar structure but with different substitution patterns.
4-[5-(3-Aminophenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with an amino group.
4-[5-(3-Methylphenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with a methyl group.
Uniqueness
4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is unique due to its combination of a nitrophenyl group, a furan ring, and an oxazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the nitro group enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C20H12N2O5 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
(4Z)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12N2O5/c23-20-17(21-19(27-20)13-5-2-1-3-6-13)12-16-9-10-18(26-16)14-7-4-8-15(11-14)22(24)25/h1-12H/b17-12- |
InChI Key |
LWCLMKHZHMVEDX-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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